Acetogenins

Beschreibung

Historical Context and Discovery in Natural Product Chemistry

The field of acetogenin (B2873293) research began in 1982 with the isolation and characterization of the first compound of this class, uvaricin . nih.govthieme-connect.com This seminal discovery was made by Jolad and his team from the roots of Uvaria acuminata, a plant belonging to the Annonaceae family. beilstein-journals.org The identification of uvaricin's unique structure and its notable cytotoxic properties sparked considerable interest within the natural product chemistry community, leading to extensive research efforts. nih.govthieme-connect.comresearchgate.net

Subsequent investigations revealed that this compound are exclusively found within the plant family Annonaceae, which is widely distributed in tropical and subtropical regions. beilstein-journals.orgscielo.br This exclusivity has made the Annonaceae family a focal point for the discovery of new this compound. By the early 2000s, the number of identified this compound had grown rapidly, with over 400 distinct compounds isolated from more than 50 different plant species. nih.govbeilstein-journals.org This chemical diversity highlighted the significance of these molecules as a major class of secondary metabolites.

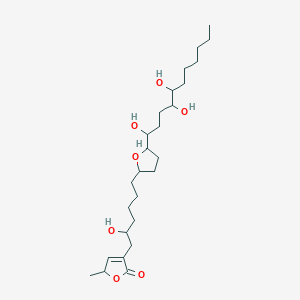

Structural Diversity and Classification of Acetogenin Compounds

The fundamental structure of an acetogenin consists of an unbranched C32 or C34 fatty acid that has been combined with a propan-2-ol unit to form a terminal γ-lactone. beilstein-journals.orgcore.ac.uk The significant structural diversity within the acetogenin family arises from the number, type, and position of oxygenated moieties along the hydrocarbon chain. beilstein-journals.org The most critical feature for their classification is the number and arrangement of the tetrahydrofuran (B95107) (THF) rings along the aliphatic chain. researchgate.netmdpi.commdpi.com Based on this criterion, this compound are primarily categorized into mono-THF, bis-THF, and tri-THF this compound. beilstein-journals.orgresearchgate.netpsu.edu

This class of this compound contains a single tetrahydrofuran ring in their structure. The first mono-THF acetogenin to be discovered was annonacin (B1665508) , which was isolated in 1987 from the stem bark of Annona densicoma. beilstein-journals.org Since then, numerous other mono-THF this compound have been identified, showcasing variations in the stereochemistry of the THF ring and the position and number of flanking hydroxyl groups. mdpi.comnih.gov For instance, some possess a threo/trans/threo configuration, while others exhibit a threo/cis/threo stereochemistry. nih.govAnnonacin remains one of the most extensively studied compounds in this subgroup. mdpi.com Other examples include corossolone and corossolin , which were the first mono-THF this compound identified without a functional group at the C-4 position. cdnsciencepub.com

| Selected Mono-THF this compound | Discovery Year | Source Species | Reference |

| Annonacin | 1987 | Annona densicoma | beilstein-journals.org |

| Annonacin A | 1998 (synthesis) | Annona squamosa | beilstein-journals.org |

| Corossolone | 1991 | Annona muricata | cdnsciencepub.com |

| Corossolin | 1991 | Annona muricata | cdnsciencepub.com |

| 4-deoxyannoreticuin | 1998 | Annona squamosa | nih.gov |

| Montanacins B-E | 2000 | Annona montana | psu.edu |

This compound containing two THF rings are the largest and most structurally diverse class. They are further subdivided based on the relative positioning of the two THF rings.

In this subclass, the two tetrahydrofuran rings are located next to each other along the carbon chain. The inaugural acetogenin, uvaricin , is a member of this group. beilstein-journals.org Many other adjacent bis-THF this compound have since been isolated, such as trilobacin and parviflorin . beilstein-journals.org The stereochemical complexity is a hallmark of this group; for example, trilobacin possesses a threo, trans, erythro, cis, threo backbone. beilstein-journals.org Other notable examples include asimicin and bullatacin (B1665286) , which are epimers differing only in the stereochemistry at the C-24 position. core.ac.uknih.gov

| Selected Adjacent Bis-THF this compound | Source Species | Key Structural Feature | Reference |

| Uvaricin | Uvaria acuminata | First acetogenin discovered | beilstein-journals.org |

| Trilobacin | Asimina triloba | threo, trans, erythro, cis, threo backbone | beilstein-journals.org |

| Parviflorin | Asimina parviflora | C35 acetogenin | beilstein-journals.org |

| Asimicin | Asimina triloba | Epimer of bullatacin (C-24R) | core.ac.uknih.gov |

| Bullatacin | Asimina triloba | Epimer of asimicin (C-24S) | core.ac.uknih.gov |

| Annocatacin A & B | Annona muricata | THF ring system located at C-15 | nih.govthieme-connect.com |

| Bullatetrocin | Asimina triloba | Tetrahydroxylated | nih.gov |

This subclass is characterized by two THF rings that are separated by a hydrocarbon chain, typically consisting of four carbon atoms. mdpi.com Examples of non-adjacent bis-THF this compound include gigantecin (B1245738) , squamostatin-D , and sylvaticin . mdpi.com The structural elucidation of these compounds can be complex, as their spectral data often resemble those of the adjacent bis-THF this compound. core.ac.uk Some compounds in this category, like bullatalicin and bullatanocin , are epimeric. core.ac.uknih.gov A related and unusual compound is mucocin (B1229987) , which features a non-adjacent THF ring and a tetrahydropyran (B127337) (THP) ring. core.ac.ukmdpi.com

| Selected Non-Adjacent Bis-THF this compound | Source Species | Key Structural Feature | Reference |

| Gigantecin | Goniothalamus giganteus | Structure confirmed by X-ray crystallography | core.ac.ukmdpi.com |

| Squamostatin-D | Annona squamosa | Both THF rings are trans configured | mdpi.com |

| Bullatalicin | Annona bullata | Epimeric with bullatanocin | core.ac.uknih.gov |

| Mucocin | Rollinia mucosa | Contains a THF and a THP ring | core.ac.ukmdpi.com |

The tri-THF this compound are the rarest subclass. psu.edu These molecules contain three THF rings within their structure. The primary naturally occurring example is goniocin , which possesses an adjacent tri-THF ring system. core.ac.ukpsu.edu Due to their scarcity in nature, some tri-THF this compound have been created through semi-synthesis. For instance, cyclogoniodenin T and cyclogoniodenin C were derived from other acetogenin precursors. core.ac.uk

| Tri-THF this compound | Type | Source | Reference |

| Goniocin | Natural | Goniothalamus giganteus | core.ac.ukpsu.edu |

| Cyclogoniodenin T | Semi-synthetic | Derived from goniodenin | core.ac.uk |

| Cyclogoniodenin C | Semi-synthetic | Derived from goniodenin | core.ac.uk |

Tetrahydrofuran-Tetrahydropyran (THF-THP) Hybrid this compound

A less common but significant subgroup of this compound features a combination of both tetrahydrofuran (THF) and tetrahydropyran (THP) rings within their long hydrocarbon chains. mdpi.commdpi.com This structural variation adds to the complexity and diversity of the acetogenin family.

One notable example is mucocin, an acetogenin that contains both a mono-THF ring with a flanking hydroxyl group and a 2,6-disubstituted, 5-hydroxy THP ring. core.ac.ukacs.org The biogenetic pathway for mucocin is thought to be similar to that of certain non-adjacent bis-THF ring this compound. core.ac.uk Another example is jimenezin, which possesses adjacent THF-THP ring systems. jst.go.jp

The presence of both THF and THP rings in a single molecule presents unique synthetic challenges and is a key area of investigation in the total synthesis of these natural products. mdpi.com The specific arrangement and stereochemistry of these rings are crucial for the biological activity of the compounds.

Non-THF Ring this compound (e.g., Epoxide-Bearing, Linear)

A significant number of this compound deviate from the typical THF-containing structures. These can be broadly categorized into epoxide-bearing and linear this compound, which are considered potential biosynthetic precursors to the more complex cyclic structures. psu.edunih.gov

Epoxide-Bearing this compound:

These this compound contain one or more epoxide rings along their aliphatic chain instead of THF or THP rings. psu.edunih.gov It is hypothesized that the THF and THP cores of other this compound are formed through the polyepoxidation of an unconjugated polyene, followed by domino cyclizations. mdpi.com Examples of epoxide-bearing this compound include diepomuricanin and epoxyrollins A and B. nih.govtandfonline.com Structural elucidation of these compounds can be challenging, often requiring extensive spectroscopic analysis and, in some cases, total synthesis for confirmation. tandfonline.com

Linear this compound:

Linear this compound lack any cyclic ether rings (THF or THP) in their structure. psu.edu They are characterized by a long aliphatic chain with varying degrees of hydroxylation and unsaturation, terminating in a γ-lactone ring. psu.edunih.gov These compounds are considered the simplest biogenetic precursors to other acetogenin types. psu.edu

Several linear this compound have been isolated and characterized, including gracilipin A, methylsaccopetrin A, and donhepocin. nih.govtandfonline.com Annojahnin is another example of a C-37 linear acetogenin that lacks THF or epoxide rings but features a keto group and a double bond. nih.gov Muricatenol, a C37 non-THF ring acetogenin, possesses four hydroxyl groups and one isolated double bond. nih.gov The study of these simpler structures provides valuable insights into the biosynthetic pathways of the more complex this compound and serves as a starting point for the synthesis of more elaborate analogues. nih.govnih.gov

Significance in Natural Product Research and Chemical Ecology

This compound hold considerable significance in the fields of natural product research and chemical ecology due to their unique chemical structures and potent biological activities.

Natural Product Research:

The complex and diverse molecular architectures of this compound, with their multiple stereocenters and various oxygenated functionalities, present formidable challenges and opportunities for synthetic chemists. mdpi.commdpi.com The total synthesis of these molecules is a driving force for the development of new synthetic methodologies. mdpi.com Furthermore, the potent biological activities of this compound, including their antitumor, insecticidal, and antimicrobial properties, make them a focal point of medicinal chemistry research. mdpi.comresearchgate.net Scientists are actively exploring the structure-activity relationships of both natural and synthetic this compound to develop novel therapeutic agents. mdpi.comnih.gov The mechanism of action for many this compound involves the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a key enzyme in cellular energy production. wikipedia.orgmdpi.comnih.gov This inhibition can lead to apoptosis, particularly in cancer cells with high metabolic rates. mdpi.com

Chemical Ecology:

In the marine environment, a class of C-15 this compound, which are structurally different from the C35/C37 this compound found in Annonaceae plants, has been identified in seaweeds. coastalwiki.orgresearchgate.net These marine this compound are often halogenated and are believed to play a role in the chemical defense mechanisms of the organisms that produce them. researchgate.net They can act as antimicrobial, antifouling, and herbivore deterrent agents. coastalwiki.org The study of these compounds contributes to our understanding of the intricate chemical interactions between species in marine ecosystems. coastalwiki.org In terrestrial ecosystems, the Annonaceae family's production of a vast array of this compound suggests these compounds provide an evolutionary advantage, likely serving as a defense against herbivores and pathogens. scielo.brscielo.br The investigation into the ecological roles of this compound helps to unravel the complex chemical communication and warfare that occurs in nature.

Eigenschaften

Molekularformel |

C26H46O7 |

|---|---|

Molekulargewicht |

470.6 g/mol |

IUPAC-Name |

4-[2-hydroxy-6-[5-(1,4,5-trihydroxyundecyl)oxolan-2-yl]hexyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C26H46O7/c1-3-4-5-6-11-22(28)23(29)13-14-24(30)25-15-12-21(33-25)10-8-7-9-20(27)17-19-16-18(2)32-26(19)31/h16,18,20-25,27-30H,3-15,17H2,1-2H3 |

InChI-Schlüssel |

CTUPPWQYDNGORK-UHFFFAOYSA-N |

SMILES |

CCCCCCC(C(CCC(C1CCC(O1)CCCCC(CC2=CC(OC2=O)C)O)O)O)O |

Kanonische SMILES |

CCCCCCC(C(CCC(C1CCC(O1)CCCCC(CC2=CC(OC2=O)C)O)O)O)O |

Synonyme |

Acetogenin Compounds Acetogenins Acetogenins, Annonaceous Annonaceous Acetogenins |

Herkunft des Produkts |

United States |

Natural Occurrence and Distribution of Acetogenins

Acetogenins are almost exclusively found within the plant kingdom, specifically in the Annonaceae family, a large family of flowering plants commonly known as the custard apple family. This family comprises over 100 genera and more than 2,000 species, which are predominantly distributed in tropical and subtropical regions of the world. The presence of this compound is a key chemotaxonomic marker for this family.

Plant Sources within the Annonaceae Family

A significant number of genera within the Annonaceae family have been identified as sources of this compound. Phytochemical investigations have led to the isolation and characterization of these compounds from various species, including but not limited to:

Annona : This is one of the most well-studied genera. Species such as Annona muricata (soursop), Annona squamosa (sugar apple), Annona cherimola (cherimoya), Annona reticulata (custard apple), Annona purpurea, and the hybrid Annona atemoya are rich sources of this compound. nih.gov For instance, over 120 different this compound have been identified in Annona muricata. ijper.org

Asimina : The most notable species in this genus is Asimina triloba, commonly known as the pawpaw. It is native to eastern North America and is known to contain a variety of this compound, with over 50 unique compounds isolated from this plant. acs.orgtandfonline.com

Goniothalamus : Several species within this genus, including Goniothalamus giganteus, are known to produce this compound. nih.govnih.gov These compounds were first identified as the active principles responsible for the toxicity of the bark of G. giganteus in brine shrimp lethality tests. nih.gov

Rollinia : Species such as Rollinia mucosa and Rollinia laurifolia have been found to contain bioactive this compound. scielo.brnih.gov For example, uvariamicin-I, solamin, and gonionenin have been isolated from the leaves of Rollinia laurifolia. scielo.br

The following table provides a summary of some Annonaceae species and the this compound that have been isolated from them.

| Genus | Species | Examples of Isolated this compound |

| Annona | muricata | Annonacin (B1665508), Annomuricin, Muricoreacin, Murihexocin |

| squamosa | Squamocin (B1681989), Annonin-VI, Squamostatin-B | |

| cherimola | Cherimolin, Annonacin | |

| atemoya | Various this compound and alkaloids | |

| purpurea | Annopurpuricins A-E, Rolliniastatin I, Bullatacin (B1665286) | |

| Asimina | triloba | Asimicin, Bullatacin, Trilobacin |

| Goniothalamus | giganteus | Goniothalamicin, Annonacin |

| Rollinia | laurifolia | Uvariamicin-I, Solamin, Gonionenin |

| mucosa | Rollitacin, Rollinacin, Javoricin |

Distribution Across Different Plant Parts

This compound are not uniformly distributed throughout the plant. Their concentration and the specific types of this compound present can vary significantly between the leaves, stems, bark, seeds, roots, and fruit pulp. This differential distribution has important implications for the extraction and study of these compounds.

Research has shown that this compound are present in virtually all parts of the plants from the Annonaceae family. researchgate.net For example:

In Annona muricata , this compound have been found in the leaves, fruit, seeds, bark, and roots. mdpi.com The seeds are often reported to contain the highest concentrations of these compounds. nih.gov

In Asimina triloba (pawpaw), this compound are present in the twigs, unripe fruit, seeds, roots, and bark. westmont.edunih.gov The twigs are a commonly used source for the commercial extraction of this compound. nih.gov

In Annona atemoya , a study found that the seeds contained the highest concentrations and the greatest diversity of this compound compared to the leaves and fruit pulp, where the concentration was very low. nih.govmdpi.com

The roots of Annona purpurea have been found to contain a mixture of novel this compound called annopurpuricins. nih.gov

The following table illustrates the distribution of this compound in various parts of selected Annonaceae species.

| Plant Species | Leaves | Stems/Twigs | Bark | Seeds | Roots | Fruit/Pulp |

| Annona muricata | Yes oatext.com | Yes researchgate.net | Yes researchgate.net | Yes gsconlinepress.com | Yes | Yes ijper.org |

| Asimina triloba | Yes ekosfop.or.kr | Yes nih.govekosfop.or.kr | Yes nih.gov | Yes westmont.edunih.gov | Yes nih.govekosfop.or.kr | Yes westmont.edunih.gov |

| Annona atemoya | Yes nih.gov | - | - | Yes nih.gov | - | Yes nih.gov |

| Annona purpurea | Yes nih.gov | - | Yes nih.gov | Yes nih.gov | Yes nih.gov | - |

| Goniothalamus giganteus | - | - | Yes nih.govnih.gov | - | - | - |

Quantitative Analysis of Acetogenin (B2873293) Content in Natural Sources

The quantification of this compound in plant materials is crucial for standardizing extracts and understanding their biological potential. Various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are employed for this purpose. acs.orgnih.gov The concentration of these compounds can be influenced by factors such as the plant's geographic location, harvest time, and the specific cultivar. ekosfop.or.kr

Quantitative studies have revealed significant variations in acetogenin content:

In a study on Asimina triloba fruit pulp (lyophilized), the concentration of annonacin was found to be 7.72 mg/g, and squamocin was 0.162 mg/g. acs.org

For Annona muricata , it has been estimated that an average fruit contains about 15 mg of annonacin, while a can of commercial nectar may contain 36 mg. nih.gov A cup of infusion or decoction made from the leaves is estimated to contain around 140 µg of annonacin. nih.gov Another study estimated the quantity of this compound in A. muricata leaves to range from 3.38 to 15.05 mg/g using ¹H NMR. ijper.org

The following table presents a summary of quantitative data for acetogenin content in different sources.

| Plant Species | Plant Part | Compound(s) | Concentration | Method |

| Asimina triloba | Fruit Pulp (lyophilized) | Annonacin | 7.72 mg/g | LC-HRMS |

| Fruit Pulp (lyophilized) | Squamocin | 0.162 mg/g | LC-HRMS | |

| Annona muricata | Fruit (average) | Annonacin | ~15 mg/fruit | MALDI-MS |

| Commercial Nectar | Annonacin | 36 mg/can | MALDI-MS | |

| Leaf Infusion/Decoction | Annonacin | 140 µ g/cup | MALDI-MS | |

| Leaves | Total this compound | 3.38 - 15.05 mg/g | ¹H NMR |

Isolation, Purification, and Analytical Methodologies for Acetogenins

Extraction Techniques from Plant Biomass

The initial step in obtaining acetogenins involves their extraction from the plant material, most commonly from the leaves, seeds, and stems of species within the Annonaceae family. researchgate.netmdpi.com The choice of extraction method is crucial as it influences the yield and purity of the resulting acetogenin-rich extract.

Solvent Extraction Methods

Solvent extraction is the most conventional and widely used technique for obtaining this compound from plant sources. psu.edu This method relies on the differential solubility of this compound in various organic solvents. The selection of the solvent is critical and is often guided by the polarity of the target this compound. ui.ac.idresearchgate.net

Commonly employed solvents, listed in order of increasing polarity, include hexane (B92381), chloroform (B151607), dichloromethane, ethyl acetate (B1210297), and ethanol (B145695). ui.ac.idresearchgate.net A typical extraction procedure begins with the maceration or Soxhlet extraction of the dried and powdered plant material. oatext.comscielo.br Ethanol is frequently used as the initial extraction solvent due to its ability to extract a broad range of compounds, including those with multiple hydroxyl groups which may have limited solubility in less polar solvents like chloroform or dichloromethane. core.ac.uk

Following the initial extraction, a series of liquid-liquid partitioning steps are often performed to concentrate the this compound. core.ac.uk For instance, an ethanolic extract can be partitioned between different immiscible solvents to separate compounds based on their polarity. Ethyl acetate is a particularly effective solvent for extracting a wide range of this compound. ui.ac.idijcrcps.com In some protocols, a defatting step using a nonpolar solvent like hexane is performed prior to the main extraction to remove lipids and other highly nonpolar compounds. mdpi.com

The choice of solvent significantly impacts the composition of the extract. For example, studies have shown that chloroform and ethyl acetate extracts tend to be rich in this compound, while aqueous and methanolic extracts are often free of these compounds. scielo.br The efficiency of different solvents in extracting bioactive compounds can vary, with ethanol often being one of the most effective for recovering a wide range of phytochemicals. b-cdn.net

Table 1: Solvents Used in the Extraction of this compound and Other Phytochemicals

| Solvent | Polarity | Typical Application in Acetogenin (B2873293) Extraction | References |

| Hexane | Nonpolar | Defatting of plant material; extraction of nonpolar compounds. | ui.ac.idcore.ac.ukresearchgate.net |

| Chloroform | Moderately Polar | Extraction of this compound; partitioning of crude extracts. | ui.ac.idscielo.brcore.ac.uk |

| Dichloromethane | Moderately Polar | Extraction of this compound; often used in successive extraction schemes. | core.ac.ukb-cdn.netvliz.be |

| Ethyl Acetate | Moderately Polar | Effective for extracting a broad range of this compound; used in partitioning. | ui.ac.idijcrcps.comresearchgate.net |

| Ethanol | Polar | Initial broad-spectrum extraction from plant biomass. | ui.ac.idoatext.comcore.ac.uk |

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) has emerged as a green and efficient alternative to conventional solvent extraction methods for isolating this compound. nih.govajgreenchem.com This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. ajgreenchem.com Supercritical fluids possess properties intermediate between those of a liquid and a gas, allowing for high solvating power and efficient penetration into the plant matrix. ajgreenchem.com

A significant advantage of SFE is that this compound, which can be sensitive to high temperatures, can be extracted at relatively low temperatures, minimizing thermal degradation. nih.govnih.gov Traditional organic solvent extraction methods can sometimes lead to the degradation of these compounds, especially at temperatures exceeding 60°C. nih.govnih.gov

The efficiency of SFE is influenced by several parameters, including pressure, temperature, and the use of a co-solvent or modifier. nih.govresearchgate.net For acetogenin extraction, optimized conditions often involve high pressure and a specific temperature. For example, one study found optimal SFE conditions to be an extraction pressure of 30 MPa and a temperature of 35°C, with the addition of 95% ethanol as a modifier. nih.gov The use of a co-solvent like ethanol can enhance the solvating power of supercritical CO2, improving the extraction yield of more polar this compound. nih.gov

SFE offers several benefits over traditional methods, including reduced use of organic solvents, shorter extraction times, and high extraction efficiency. ajgreenchem.comnih.gov

Chromatographic Separation Strategies

Following the initial extraction, the resulting crude extract contains a complex mixture of compounds. To isolate individual this compound, various chromatographic techniques are employed. These methods separate molecules based on their differential partitioning between a stationary phase and a mobile phase. ijcrcps.com

Column Chromatography (Open Column, Silica (B1680970) Gel)

Open column chromatography is a fundamental and widely used technique for the initial fractionation of crude acetogenin extracts. ijcrcps.comresearchgate.net In this method, a glass column is packed with a solid adsorbent, most commonly silica gel, which serves as the stationary phase. ijcrcps.comscientific.net

The crude extract is loaded onto the top of the column, and a series of solvents or solvent mixtures (the mobile phase) with increasing polarity are passed through the column. ijcrcps.comresearchgate.net This gradient elution allows for the separation of compounds based on their affinity for the stationary phase. Less polar compounds elute first with nonpolar solvents like hexane, while more polar compounds are retained longer and require more polar solvents, such as ethyl acetate or methanol (B129727), for elution. ui.ac.idijcrcps.com

The fractions collected from the column are often monitored using techniques like thin-layer chromatography (TLC) to identify those containing this compound. ijcrcps.com The Kedde reagent, which produces a characteristic pink or purple color with the γ-lactone ring present in most this compound, is frequently used as a visualizing agent in TLC. ijcrcps.comscientific.net

Multiple stages of column chromatography may be necessary to achieve a significant degree of purification. researchgate.net For instance, an initial fractionation on a silica gel column might be followed by further purification of the resulting fractions on another column with a different solvent system. researchgate.net

Table 2: Typical Solvent Systems for Column Chromatography of this compound

| Stationary Phase | Mobile Phase (Eluents) | Purpose | References |

| Silica Gel 60 | Hexane, Hexane-Chloroform mixtures, Chloroform, Ethyl Acetate | Initial fractionation of crude extracts. | ui.ac.idijcrcps.com |

| Silica Gel 60 | Hexane, Hexane-Acetone mixtures, Acetone | Further separation of acetogenin-rich fractions. | researchgate.net |

| Reversed-Phase Silica Gel (RP-18) | Methanol-Water gradients | Purification of more polar this compound. | mdpi.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and analysis of this compound. psu.eduoatext.com It offers high resolution and is capable of separating structurally similar this compound, including isomers and epimers. core.ac.uk

For acetogenin analysis, reversed-phase HPLC is most commonly employed. oatext.comnih.gov In this mode, the stationary phase is nonpolar (typically a C18 column), and the mobile phase is polar. oatext.comnih.gov A gradient elution is often used, starting with a higher proportion of a polar solvent like water and gradually increasing the concentration of a less polar organic solvent such as methanol or acetonitrile. oatext.comnih.gov

Detection of this compound by HPLC is typically performed using an ultraviolet (UV) detector set at a low wavelength, usually between 210 and 220 nm, as this compound lack a strong chromophore. nih.govresearchgate.net The retention time of a peak in the chromatogram is used to identify a specific compound by comparing it to a known standard. oatext.com

HPLC methods have been developed for the simultaneous determination of multiple this compound in a single run, which is valuable for the quality control of plant materials and extracts. nih.govresearchgate.net

Table 3: Representative HPLC Conditions for Acetogenin Analysis

| Column | Mobile Phase | Detection | Application | References |

| Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Gradient of Methanol and Water | UV at 220 nm | Simultaneous determination of multiple this compound. | nih.govnih.gov |

| Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 4 µm) | Gradient of Acetonitrile and Water | UV at 220 nm | Screening of this compound in plant extracts. | oatext.comoatext.com |

| Reversed-phase C18 | Isocratic Methanol-Water (e.g., 85:15 v/v) | UV at 220 nm | Qualitative analysis of fractions. | ui.ac.idresearchgate.net |

Countercurrent Chromatography (CCC/CPC)

Countercurrent chromatography (CCC), also known as centrifugal partition chromatography (CPC), is a liquid-liquid separation technique that has proven to be highly effective for the purification of this compound. psu.eduresearchgate.net Unlike conventional column chromatography, CCC does not use a solid stationary phase. iconsci.comwikipedia.org Instead, it utilizes two immiscible liquid phases, one of which is held stationary by a centrifugal force while the other (mobile) phase is pumped through it. iconsci.comwikipedia.org

This all-liquid system offers several advantages, including the elimination of irreversible adsorption of the sample onto a solid support, leading to high sample recovery. researchgate.net This makes it particularly suitable for the purification of sensitive compounds. researchgate.net CCC can handle large amounts of crude extracts, making it a valuable tool for preparative-scale separations. psu.edu

The key to a successful CCC separation is the selection of an appropriate biphasic solvent system. mdpi.com The partition coefficient (K) of the target compounds in the solvent system determines their separation. mdpi.com Various solvent systems have been employed for the separation of natural products, and these can be adapted for this compound. researchgate.net The ability of CCC to separate positional isomers, epimers, and homologous this compound has been demonstrated. psu.edu

Chemical Compounds Mentioned

Acetone

Acetonitrile

Carbon dioxide

Cherimolin-1

Chloroform

Dichloromethane

Ethanol

Ethyl acetate

Etoposide

Hexane

Methanol

Molvizarin

Motrilin

Squamostatin-A

Squamostatin-D

Urea

Water

Advanced Structural Elucidation and Identification Techniques

Modern analytical chemistry offers a powerful toolkit for the comprehensive analysis of this compound. Spectroscopic and spectrometric methods are at the forefront of this analytical arsenal, enabling researchers to piece together the molecular puzzle of these natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of this compound. oatext.comresearchgate.net Both ¹H and ¹³C-NMR provide critical data on the carbon skeleton and the chemical environment of protons within the molecule.

In ¹H-NMR spectra of this compound, characteristic signals can be observed that hint at their specific structural type. core.ac.uk For instance, resonances around δ 7 ppm are indicative of the olefinic proton of the α,β-unsaturated γ-lactone ring, a hallmark of many this compound. researchgate.net Signals at approximately δ 5 ppm correspond to the proton on the carbon bearing the lactone ring. researchgate.net The region between δ 3.6 and 3.9 ppm is typically where protons of the tetrahydrofuran (B95107) (THF) or tetrahydropyran (B127337) (THP) ring systems and their flanking hydroxyl groups resonate. researchgate.netcore.ac.uk The extensive aliphatic chains of this compound produce a dense cluster of signals between δ 1.2 and 1.4 ppm. researchgate.net The presence of hydroxyl groups is often confirmed by signals in the range of δ 3.38 to 3.82 ppm. mdpi.com For example, in the analysis of annonacin, the most abundant acetogenin in Annona muricata leaves, these characteristic ¹H-NMR signals are readily identified. researchgate.net

¹³C-NMR spectroscopy complements the proton data by providing information about the carbon framework. Key chemical shifts in the ¹³C-NMR spectrum of this compound include those for the carbonyl carbon of the ester at approximately δ 174.6 ppm and the olefinic carbons of the lactone ring around δ 131.2 and 151.9 ppm. researchgate.net The oxymethine carbons of the THF/THP rings and hydroxyl-bearing carbons typically appear in the region of δ 69.8 to 83.3 ppm. researchgate.netoatext.com For instance, the presence of two hydroxyl groups in annopurpuricin C was suggested by signals at δ 71.4 and 74.2 ppm in its ¹³C-NMR spectrum. mdpi.com

One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between protons and carbons, ultimately allowing for the complete structural elucidation of these complex molecules. mdpi.comresearchgate.netcabidigitallibrary.org

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts for Acetogenin Moieties

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

| α,β-unsaturated γ-lactone (olefinic H) | ~7.0 - 7.2 | ~131 - 152 | researchgate.netresearchgate.net |

| α,β-unsaturated γ-lactone (lactone H) | ~5.0 | ~78 | researchgate.netgoogle.com |

| α,β-unsaturated γ-lactone (carbonyl C) | - | ~174 | researchgate.net |

| THF/THP ring protons | ~3.0 - 4.0 | - | core.ac.uk |

| THF/THP oxymethine carbons | - | ~70 - 83 | researchgate.netoatext.com |

| Flanking hydroxyl protons | ~3.4 - 3.9 | - | core.ac.uk |

| Flanking hydroxyl carbons | - | ~71 - 74 | mdpi.com |

| Aliphatic chain protons | ~1.2 - 1.4 | - | researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis. researchgate.netcabidigitallibrary.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of this compound in complex mixtures, such as plant extracts. nih.govmdpi.com This technique allows for the separation of individual this compound before they are introduced into the mass spectrometer for analysis. nih.gov Using electrospray ionization (ESI) in the positive-ion mode is a common approach for analyzing this compound. nih.gov In-source collision-induced dissociation (CID) can generate characteristic fragment ions, providing valuable structural information. nih.gov For example, LC-MS/MS analysis of Annona muricata extracts has led to the tentative identification of 388 components, with this compound being the major constituents. mdpi.comnih.gov The fragmentation patterns of protonated this compound, however, often lead to non-informative losses of water. acs.org To overcome this, post-column infusion of lithium salts has been shown to improve the quality of structural information obtained from CID of the resulting lithiated adducts. acs.orgresearchgate.net This approach has been successfully used to characterize over 80 this compound in an Annona cherimolia Mill. extract. researchgate.net

Precursor-ion scanning is a specialized MS technique that has been effectively used for the structural analysis of acetogenin derivatives. scribd.comnih.gov This method involves converting the acetogenin into a derivative, for example, by reacting the lactone part with N,N-dimethylethylenediamine to introduce a positive charge at one end of the molecule. researchgate.net Upon ionization by fast atom bombardment (FAB) and subsequent low-energy collision, a specific fragment ion is generated. researchgate.net By scanning for all precursor ions that produce this specific fragment, it is possible to obtain structural information, such as the position of hydroxyl groups. researchgate.netaffrc.go.jpjst.go.jp

Electron Impact Mass Spectrometry (EI-MS) is another valuable tool for the structural elucidation of this compound. mdpi.comphcog.com In EI-MS, the sample is bombarded with high-energy electrons, causing fragmentation of the molecule. The resulting fragmentation pattern can provide significant structural information. For example, the EI-MS spectrum of a mixture of epomusenin-A and epomusenin-B showed characteristic fragments that allowed for the localization of the epoxide and double bond in each isomer. mdpi.com Similarly, in the analysis of montanacin B, successive losses of water molecules observed in the EI-MS spectrum confirmed the presence of four hydroxyl groups. psu.edu The molecular weight of 15-acetylguanacone was determined to be 662 using EI-MS, leading to the molecular formula C₃₉H₆₆O₈. bioline.org.br

Table 2: Mass Spectrometry Techniques and Their Applications in Acetogenin Analysis

| Technique | Ionization Method | Key Application | Reference |

| LC-MS/MS | ESI | Separation and identification in complex mixtures. nih.govmdpi.com | nih.govmdpi.com |

| Precursor-Ion Scanning MS | FAB | Structural analysis of derivatives, hydroxyl group localization. researchgate.net | researchgate.net |

| EI-MS | Electron Impact | Molecular weight determination and fragmentation analysis for structural clues. mdpi.combioline.org.br | mdpi.combioline.org.br |

Infrared (IR) Spectroscopy (e.g., FT-IR)

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in acetogenin molecules. oatext.comnih.gov The IR spectrum of an acetogenin typically shows characteristic absorption bands. A broad and strong absorption around 3260-3400 cm⁻¹ indicates the presence of hydroxyl (-OH) groups. oatext.comscielo.br The α,β-unsaturated γ-lactone ring, a key feature of many this compound, gives rise to a strong absorption band for the carbonyl group (C=O) in the range of 1735-1748 cm⁻¹. mdpi.combioline.org.br The carbon-carbon double bond (C=C) of the lactone moiety shows an absorption peak around 1652-1662 cm⁻¹. bioline.org.brscielo.br Aliphatic C-H stretching vibrations are observed in the region of 2835-2917 cm⁻¹. google.commdpi.com For instance, the FT-IR analysis of extracts from Annona squamosa seeds confirmed the presence of annonaceous this compound through these characteristic peaks. nih.gov

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Reference |

| Hydroxyl (-OH) | 3260 - 3400 | oatext.comscielo.br |

| Carbonyl (C=O) of α,β-unsaturated γ-lactone | 1735 - 1748 | mdpi.combioline.org.br |

| Alkene (C=C) of lactone | 1652 - 1662 | bioline.org.brscielo.br |

| Aliphatic C-H stretch | 2835 - 2917 | google.commdpi.com |

UV-Vis Spectrophotometry for Lactone Content

Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable analytical technique for the quantification of this compound, primarily by targeting the α,β-unsaturated γ-lactone moiety, a common structural feature in this class of compounds. google.comspringernature.comsemanticscholar.org This method often involves a colorimetric reaction to enhance detection and quantification.

A widely employed method is the Kedde reaction, which is specific for the α,β-unsaturated γ-lactone ring present in most Annonaceous this compound. mdpi.comnih.gov This reaction involves mixing the acetogenin extract with Kedde's reagent, which is typically a mixture of 3,5-dinitrobenzoic acid in ethanol and potassium hydroxide (B78521) in ethanol. mdpi.comsemanticscholar.org The reaction produces a pink to reddish or magenta-colored complex, and the intensity of this color, measured by a spectrophotometer, is proportional to the concentration of the α,β-unsaturated γ-lactone. mdpi.comnih.govui.ac.id

The absorbance of the resulting solution is typically measured at a wavelength (λmax) between 505 nm and 536 nm. mdpi.comui.ac.id For quantification, a standard curve is often generated using a reference compound. Due to the difficulty in obtaining pure this compound, compounds with a similar lactone structure, such as andrographolide, are sometimes used as a standard. ui.ac.idajouronline.com The total acetogenin content is then expressed as equivalents of the standard compound per gram of dry weight (e.g., mg equivalents of annonacin/g DW). mdpi.com

UV spectrophotometry can also be used for the direct detection of the α,β-unsaturated γ-lactone without a colorimetric reagent. This moiety exhibits a characteristic UV absorption at approximately 208-212 nm. google.comsemanticscholar.orggoogle.com This direct measurement can be used during purification processes, such as in High-Performance Liquid Chromatography (HPLC), where the detector can be set to this wavelength to monitor the elution of this compound. google.comoatext.com

Table 1: UV-Vis Spectrophotometry Data for Acetogenin Analysis

| Analytical Method | Reagent/Condition | Wavelength (λmax) | Application | Reference |

|---|---|---|---|---|

| Colorimetric | Kedde's Reagent | 505 nm | Quantification of total this compound | mdpi.com |

| Colorimetric | Kedde's Reagent | 536 nm | Quantification of total lactone content | ui.ac.id |

| Direct UV Detection | - | 208 - 210 nm | Detection of α,β-unsaturated γ-lactone | google.comgoogle.com |

| Direct UV Detection | - | 220 nm | HPLC detection of this compound | oatext.comoatext.com |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of stereogenic centers in this compound, particularly at the C-36 position within the α,β-unsaturated γ-lactone ring and at carbinol centers. nih.govresearchgate.netnih.gov This method relies on the differential absorption of left and right circularly polarized light by chiral molecules.

For this compound, the CD spectrum typically shows characteristic Cotton effects associated with the electronic transitions of the lactone chromophore. A negative n-π* Cotton effect observed around 238 nm and a positive π-π* Cotton effect around 208 nm are indicative of an (S) configuration at the C-36 position of the lactone ring. google.comnih.gov This empirical rule, often referred to as the helicity rule for 2(5H)-furanones, is a widely used method for assigning the stereochemistry of this chiral center. nih.gov

However, it has been noted that for this compound with a hydroxyl group at the C-4 position, there can be exceptions to this rule. nih.gov Therefore, it is recommended to use a combined approach, often coupling CD spectroscopy with Vibrational Circular Dichroism (VCD) spectroscopy and quantum chemical computations, for a more reliable stereochemical analysis of structurally related molecules. nih.gov

CD spectroscopy can also be employed in conjunction with other methods, such as the Mosher ester method, to determine the absolute configurations of other stereocenters within the acetogenin structure, such as those flanking the tetrahydrofuran (THF) rings. researchgate.netresearchgate.net The analysis of the CD spectrum of the natural compound is often compared with that of synthetic model compounds with known configurations to confirm the assignments. psu.edu The exciton (B1674681) chirality method (ECCD) is another CD-based technique that can be applied to determine the absolute configuration without relying on external references. psu.edubenthamdirect.com

Table 2: Circular Dichroism (CD) Data for Acetogenin Stereochemistry

| Acetogenin/Derivative | Observed Cotton Effect | Wavelength (nm) | Assigned Absolute Configuration | Reference |

|---|---|---|---|---|

| Uvaricin A | Negative n-π* | 238 | (S) at C-36 | nih.gov |

| Uvaricin A | Positive π-π* | 208 | (S) at C-36 | nih.gov |

| Muricin A, B, C | Positive π−π* | Not specified | (S) at C-34 | google.com |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Andrographolide |

| Annonacin |

| Annonin I |

| Muricatin A |

| Muricatin B |

| Muricatin C |

| Muricatetrocin A |

| Muricatetrocin B |

| Corossolin |

| Corossolone |

| Muricin A |

| Muricin B |

| Muricin C |

| Muricin D |

| Muricin E |

| Muricin F |

| Muricin G |

| Bullacin |

| Parviflorin |

| Annopurpuricin A |

| Annopurpuricin B |

| Annopurpuricin C |

| Annopurpuricin D |

| Annopurpuricin E |

| Molvizarin |

| Cherimolin-1 |

| Motrilin |

| Annonisin |

| 9-hydroxyfolianin |

| Folianin B |

| Asimicin |

| Bullatacin |

| Uvaricin A |

| Uvaricin B |

| Xylomaticin |

| Gonionenin |

| Diepomuricanin A |

| Diepomuricanin B |

| 3,5-dinitrobenzoic acid |

| Potassium hydroxide |

Chemical Synthesis and Derivatization of Acetogenins and Analogues

Total Synthesis Strategies for Natural Acetogenins

The intricate structures of this compound necessitate sophisticated synthetic strategies, often employing chiral starting materials and stereoselective reactions to control the numerous stereocenters. Common sources of chirality include amino acids, sugars, and tartaric acid derivatives, while key asymmetric reactions such as the Sharpless asymmetric epoxidation (AE) and asymmetric dihydroxylation (AD) are frequently utilized. beilstein-journals.org

Convergent Synthetic Approaches

Convergent synthesis, where multiple advanced fragments are synthesized independently and then coupled late in the synthetic sequence, is a highly favored strategy for complex molecules like this compound. This approach offers efficiency, flexibility, and allows for the late-stage introduction of diverse structural elements. beilstein-journals.orgmdpi.commdpi.comnih.govcapes.gov.brnih.govnih.govdiva-portal.orgacs.orgnih.gov

For instance, Wu's group employed a convergent strategy for annonacin (B1665508), assembling the molecule from a central core aldehyde, an aliphatic terminus, a spacer subunit, and a butenolide terminus. These fragments were coupled using highly diastereoselective additions of allylic indium or tin reagents, with the butenolide moiety attached via Sonogashira coupling. beilstein-journals.org Similarly, Koert's group achieved a convergent synthesis of mucocin (B1229987) by connecting the left and right molecular halves late in the synthesis, utilizing a key stereocontrolled addition of an organomagnesium compound to an aldehyde. nih.gov Other notable examples include the convergent syntheses of gigantecin (B1245738) by Crimmins and Hoye, and the assembly of mosin B by Tanaka's group using a convergent fashion from THF core and γ-lactone segments. beilstein-journals.orgmdpi.com

Bidirectional Synthetic Approaches

Bidirectional synthesis involves constructing a molecule from two or more fragments that are joined towards the center, often starting from symmetric precursors. This strategy is particularly effective for molecules with internal symmetry or repeating units. beilstein-journals.orgacs.orgacs.orgfigshare.comnih.govnih.gov

Marshall's group pioneered bidirectional approaches for the total synthesis of this compound such as asiminocin and asiminecin, initiating their syntheses from a tartrate-derived dialdehyde (B1249045) and an allylic stannane (B1208499). beilstein-journals.orgacs.orgfigshare.comnih.gov This strategy was also applied to the synthesis of asimicin, employing similar starting materials. acs.org Hoye's group utilized a bidirectional chain synthesis strategy for constructing a key building block of parviflorin, and Sinha and colleagues developed a bidirectional approach to generate a comprehensive library of adjacent-bis-THF this compound. nih.govnih.gov

Stereoselective Synthesis of Key Intermediates

The presence of multiple stereocenters in this compound necessitates highly stereoselective synthetic methods for constructing key intermediates. beilstein-journals.orgnih.govacs.orgnih.govacs.orgnih.govacs.org Common strategies for establishing stereochemistry include:

Sharpless Asymmetric Epoxidation (AE) and Dihydroxylation (AD): These reactions are widely used to introduce hydroxyl groups and epoxides with high enantioselectivity. beilstein-journals.orgmdpi.comnih.govnih.gov

Diastereoselective Additions: The addition of organometallic reagents, such as allylic indium or tin reagents, to aldehydes is crucial for controlling the stereochemistry of newly formed carbon-carbon bonds and adjacent hydroxyl groups. beilstein-journals.orgacs.orgfigshare.comnih.gov

Asymmetric Glycolate Aldol Reactions: Employed to assemble acyclic ethers and set stereocenters. mdpi.com

Iodoetherification: A method for forming THF rings from allylic alcohols. beilstein-journals.orgnih.gov

Grubbs' Ring-Closing Metathesis (RCM): Used for chain elongation strategies. beilstein-journals.orgnih.gov

Intramolecular Amide Enolate Alkylation (IAEA): Utilized for synthesizing key intermediates with specific THF ring configurations. nih.gov

Oxidative Cyclization: Osmium-catalyzed oxidative cyclization of vicinal diols onto olefins is a powerful method for constructing cis-2,5-disubstituted THF rings. nih.goviupac.org

Chiral Pool Synthesis: The use of readily available chiral starting materials like D-glutamic acid, D-xylose, D-glucose, and tartaric acid derivatives provides a reliable source of chirality. beilstein-journals.orgacs.orgfigshare.comnih.gov

Key intermediates synthesized include functionalized THF rings, β-hydroxy ethers, allylic stannanes, and various aldehyde precursors for coupling reactions. beilstein-journals.orgacs.orgnih.govacs.org

Methodologies for Tetrahydrofuran (B95107) Ring Construction

The tetrahydrofuran (THF) ring system is a defining structural feature of most this compound. mdpi.commdpi.commdpi.comnih.govnih.goviupac.orgresearchgate.netresearchgate.netnih.govjst.go.jp Several methodologies have been developed for its construction:

Acid-Catalyzed Cyclization: This involves the cyclization of epoxides or diols, often under acidic conditions. For example, the cyclization of epoxyacetonide precursors is a common route. beilstein-journals.orgnih.govnih.gov

Osmium-Catalyzed Oxidative Cyclization: This method efficiently generates cis-2,5-disubstituted THF rings by cyclizing vicinal diols onto proximal olefins. Modified conditions using Lewis acids can achieve milder cyclization. iupac.org

Intramolecular Williamson Etherification: A classical method for forming ether linkages within a molecule to create cyclic ethers. nih.gov

Iodoetherification: The intramolecular cyclization of an alcohol onto an alkene, mediated by iodine, is another effective strategy for THF ring formation. beilstein-journals.orgnih.gov

Oxidative Cyclization using Rhenium(VII) Oxides: This technique, along with Shi's asymmetric epoxidation and Sharpless asymmetric dihydroxylation, is employed for constructing bis-THF cores. nih.gov

Palladium-Catalyzed Reactions: Palladium(II)-catalyzed ring-closing reactions and cross-metathesis are used for the iterative construction of THF ring units. nih.gov

Oxygen-to-Carbon Rearrangement: This process is utilized to install trans-2,5-disubstituted THF rings. capes.gov.br

Butenolide Terminus Construction

The terminal γ-lactone or butenolide moiety is another characteristic feature of many this compound. beilstein-journals.orgmdpi.comut.eecapes.gov.brnih.govacs.orgnih.govresearchgate.netnih.gov Common synthetic approaches include:

Fries Rearrangement: A well-established method, often catalyzed by DMAP, for forming α-substituted butenolides. nih.gov

Wittig Reaction: Widely used to introduce the butenolide unit or its precursors, often reacting phosphorus ylides with aldehydes. beilstein-journals.orgnih.govnih.govnih.gov

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is employed to attach butenolide termini to advanced intermediates. beilstein-journals.orgacs.org

Multi-step Sequences: Methods involving Red-Al reduction, iodine treatment, and carbonylation, followed by oxidative release, Swern oxidation, and Takai reactions, generate vinyl iodides for coupling. beilstein-journals.orgnih.gov

Aldol Reactions: Used in conjunction with epoxidation and kinetic resolution for the synthesis of butenolide precursors. mdpi.comcapes.gov.br

Epoxide Opening: The opening of epoxides with acetylides can introduce the γ-lactone moiety. nih.gov

Synthesis of Acetogenin (B2873293) Analogues and Mimics

The synthesis of acetogenin analogues and mimics is driven by the desire to understand structure-activity relationships (SAR), elucidate mechanisms of action, and develop simplified compounds with enhanced or comparable biological efficacy. mdpi.commdpi.comut.eeacs.orgacs.org Key strategies include:

Structural Simplification: Reducing the complexity of the molecule, particularly the number of stereocenters, while preserving essential functionalities for biological activity. ut.ee

Core Structure Modification: Replacing the characteristic polyether core (e.g., bis-THF) with simpler ether structures, such as ethylene (B1197577) glycol or catechol ethers, or even incorporating quinone moieties in place of the butenolide. mdpi.commdpi.comnih.govnih.govacs.org

Functional Group Introduction: Synthesizing analogues with specific hydroxyl group placements or introducing amino groups (aza-analogues) to investigate their impact on activity and chelation properties. ut.eeacs.org

Gram-Scale Synthesis: Developing efficient routes for producing mimics on a larger scale for further testing. mdpi.com

These synthetic efforts have yielded various analogues, including simplified mimics based on glycol and catechol ethers, quinone-acetogenin hybrids like quinone-mucocin, and (4R)-hydroxylated analogues designed to enhance cytotoxicity. mdpi.commdpi.comnih.govacs.org

Data Tables

Table 1: Representative Total Syntheses of Annonaceous this compound

| Acetogenin Name | Primary Synthetic Strategy | Key Methodologies Employed | Core Structure Type | Key Building Blocks/Starting Materials | Citation(s) |

| Annonacin | Convergent | Diastereoselective additions of allylic indium/tin reagents, Sonogashira coupling | Adjacent bis-THF | Central core aldehyde, aliphatic terminus, spacer, butenolide terminus | beilstein-journals.org |

| Asiminocin | Bidirectional | Addition of allylic stannane to dialdehyde, tosylation, cyclization, oxidation, Wittig reaction, Sonogashira coupling, selective hydrogenation | Adjacent bis-THF | (S,S)-tartrate derived dialdehyde, (R)-α-OSEM stannane | beilstein-journals.orgacs.orgfigshare.comnih.gov |

| Asimicin | Bidirectional | Addition of allylic stannane to dialdehyde, tosylation, cyclization, desymmetrization, butenolide addition | Adjacent bis-THF | (S,S)-diethyl tartrate derived dialdehyde, (R)-α-OSEM allylic stannane | acs.org |

| Mucocin | Convergent | Stereocontrolled addition of organomagnesium compound to aldehyde, 6-endo epoxide cyclization | THP/THF | Left and right parts of the molecule | nih.gov |

| Parviflorin | Bidirectional | Construction of bis-THF backbone, selective oxidation, Wittig extension, DIBAL-H reduction, Red-Al reduction, iodine treatment, carbonylation, Swern oxidation, Takai reaction, Pd(0)-catalyzed coupling | Adjacent bis-THF | 1,5,9-Cyclododecatriene | beilstein-journals.orgnih.gov |

| Solamin | Convergent/Direct Coupling | Coupling of mono-THF unit with sodium enolate, sulfide (B99878) oxidation, thermal elimination | Mono-THF | D-glutamic acid derived mono-THF unit | beilstein-journals.orgnih.gov |

| Murisolin | Convergent | Asymmetric alkynylation of α-tetrahydrofuranic aldehyde, Sonogashira coupling | Mono-THF | THF ring moiety, iodide fragment | beilstein-journals.org |

| Longicin | Convergent | Grubbs' RCM reaction, protocol for butenolide incorporation | Not specified | D-glutamic acid | beilstein-journals.orgnih.gov |

| Squamotacin | Convergent/Naked skeleton | Sharpless AD and AE reactions, ring-opening reaction, Wittig reaction, catalytic hydrogenation | Bis-THF | "Naked" carbon skeleton strategy | beilstein-journals.org |

Table 2: Key Methodologies for Tetrahydrofuran (THF) Ring Construction

| Methodology | Description | Key Features | Examples of this compound Synthesized Using Method | Citation(s) |

| Sharpless Asymmetric Dihydroxylation (AD) | Catalytic asymmetric dihydroxylation of olefins. | Establishes vicinal diols with high enantioselectivity. | Parviflorin, Corossoline, Squamotacin | beilstein-journals.orgnih.govnih.gov |

| Sharpless Asymmetric Epoxidation (AE) | Catalytic asymmetric epoxidation of allylic alcohols. | Creates chiral epoxides. | Squamotacin | beilstein-journals.orgnih.gov |

| Oxidative Cyclization (Osmium-catalyzed) | Cyclization of vicinal diols onto proximal olefins. | Forms cis-2,5-disubstituted THF rings. Can be Lewis acid-promoted. | cis-Sylvaticin, Sylvaticin | iupac.org |

| Iodoetherification | Intramolecular cyclization of an alcohol onto an alkene mediated by iodine. | Forms THF rings. | Corossoline | beilstein-journals.orgnih.gov |

| Epoxide Cyclization (e.g., 6-endo) | Intramolecular cyclization of an epoxide onto an alcohol or nucleophile. | Forms THF rings. | Mucocin | nih.gov |

| Rhenium(VII) Oxides-mediated Oxidative Cyclization | Oxidative cyclization of diols to form THF rings. | Used for constructing bis-THF cores. | Adjacent bis-THF this compound | nih.gov |

| Pd(II)-catalyzed Ring-Closing Reaction | Catalytic cyclization of dienes or related unsaturated systems. | Used for iterative THF ring unit synthesis. | (+)-Goniocin | nih.gov |

| Oxygen to Carbon Rearrangement | Rearrangement of oxygen-containing functional groups to form C-O bonds in rings. | Installs trans-2,5-disubstituted THF rings. | Muricatetrocin C | capes.gov.br |

| Asymmetric Alkynylation | Addition of alkynes to carbonyl compounds under chiral catalysis. | Stereoselective construction of THF ring precursors. | Murisolin | beilstein-journals.org |

Structural Modification Strategies

Structural simplification of the complex bis-tetrahydrofuran (bis-THF) core of natural this compound is a key strategy, given the difficulty in obtaining these structures from natural sources nih.gov. Researchers have focused on creating analogues that retain essential functionalities while reducing structural complexity.

Polyether Mimics: One approach involves replacing the bis-THF core with simpler polyether chains, such as ethylene glycol or catechol ethers. These modifications aim to mimic the ionophoric abilities attributed to the THF rings in this compound, which are thought to contribute to their bioactivity nih.govacs.org. For instance, analogues consisting of ethylene glycol and catechol ethers have been synthesized to replace the bis-THF core of compounds like bullatacinone (B1200556) nih.gov. These synthetic pathways often involve the condensation of mesylates of protected glycerol (B35011) derivatives with diols, followed by further functionalization nih.govacs.org.

Aza-Analogues: Another modification strategy involves the synthesis of aza-acetogenins, where nitrogen atoms are incorporated into the molecule, often replacing ether linkages or forming part of a heterocyclic ring system. These analogues are explored to investigate the role of the polar core in bioactivity and to potentially simplify synthetic routes ut.ee. For example, pyrrolidine (B122466) analogues have been synthesized by employing C-glycosylation reactions with cyclic N-acyliminium ions and siloxyfurans ut.ee.

Polyether Analogues

Polyether analogues represent a significant class of modified this compound where the characteristic THF rings are replaced by simpler polyether chains, such as diethylene glycol or triethylene glycol units. This strategy is based on the hypothesis that the ionophoric properties of the central polar core, rather than the specific THF structure, are crucial for bioactivity nih.govacs.orgnih.gov.

Diethylene and Triethylene Glycol Analogues: Analogues like diethylene glycol and triethylene glycol chains have been synthesized to mimic the bis-THF structure of natural this compound such as corossolin and bullatin nih.govacs.org. A representative synthesis involves the bis-propargylation of diethylene glycol, followed by alkylation and subsequent epoxide opening reactions with acetylides, leading to the polyether chain nih.gov. These simplified structures have demonstrated comparable cytotoxicity to their natural counterparts, suggesting that the polyether backbone can effectively serve as a scaffold for biological activity acs.org.

Table 1: Examples of Polyether Analogues and Their Mimicked Structures

| Mimicked Natural Acetogenin | Polyether Analogue Structure | Key Synthetic Strategy | Reference |

| Corossolin | Diethylene glycol ether | Bis-propargylation of diethylene glycol, alkylation, epoxide opening | nih.govacs.org |

| Bullatin | Triethylene glycol ether | Similar to Corossolin analogue synthesis | nih.govacs.org |

Chemical Derivatization for Research Applications

Chemical derivatization of this compound is employed to modify their physicochemical properties, enhance stability, facilitate structural elucidation, or probe specific aspects of their biological activity.

Acetylation and methoxy (B1213986) methylation are common derivatization strategies used to block hydroxyl groups in this compound. This modification can alter their lipophilicity and biological activity, often serving as a tool to understand the role of hydroxyl groups in their mechanism of action semanticscholar.orgscirp.orgscirp.orgsemanticscholar.orgresearchgate.netscirp.org.

Acetylation: Acetylation of hydroxyl groups is typically achieved using reagents like vinyl acetate (B1210297) in the presence of a lipase (B570770) enzyme (e.g., Candida antarctica B) or acetic anhydride (B1165640) with a base like triethylamine (B128534) semanticscholar.orgscirp.orgsemanticscholar.orgscirp.org. This process converts hydroxyl groups (-OH) into acetate esters (-OAc). Studies have shown that acetylation can lead to reduced toxicity in some insecticidal assays compared to the parent this compound, suggesting that the free hydroxyl groups are important for activity semanticscholar.orgscirp.orgscirp.orgsemanticscholar.orgresearchgate.netscirp.org.

Methoxy Methylation: Methoxy methylation involves the reaction of hydroxyl groups with methoxymethyl chloride (MOM-Cl) in the presence of a base, such as N,N-diisopropylethylamine, to form methoxymethyl (MOM) ethers semanticscholar.orgscirp.orgscirp.orgsemanticscholar.orgresearchgate.net. Similar to acetylation, methoxy methylation blocks hydroxyl groups. Research indicates that methoxy methylated derivatives can also exhibit reduced toxicity and altered biological effects compared to the natural this compound, impacting growth rate and survival in some studies semanticscholar.orgscirp.orgscirp.orgsemanticscholar.orgresearchgate.net.

Table 2: Acetylation and Methoxy Methylation of this compound

| Derivatization Type | Reagents/Conditions | Resulting Functional Group | Impact on Activity (General Observation) | Reference |

| Acetylation | Vinyl acetate + Lipase (e.g., Candida antarctica B) or Acetic anhydride + Triethylamine | -OAc | Often reduces toxicity/activity | semanticscholar.orgscirp.orgsemanticscholar.orgscirp.org |

| Methoxy Methylation | Methoxymethyl chloride (MOM-Cl) + N,N-diisopropylethylamine | -OMOM | Often reduces toxicity/activity | semanticscholar.orgscirp.orgsemanticscholar.orgresearchgate.net |

The conversion of this compound into lactam derivatives is a strategy primarily employed for structural elucidation using mass spectrometry, particularly precursor-ion scanning researchgate.netaffrc.go.jp. Treatment of this compound with specific amines, such as N,N-dimethylethylenediamine, can lead to the formation of lactam structures. The fragmentation patterns of these lactam derivatives provide diagnostic fragment ions that aid in unambiguously determining the planar structures of the parent this compound researchgate.netaffrc.go.jp. Additionally, synthetic analogues incorporating a terminal lactam moiety have been designed and evaluated for their biological activities, showing comparable potencies and selectivity to natural this compound nih.gov.

Table 3: Lactam Derivatives in Acetogenin Research

| Application | Derivatization Process | Purpose | Reference |

| Structural Elucidation | Reaction with amines (e.g., N,N-dimethylethylenediamine) | Generation of diagnostic fragment ions for MS/MS | researchgate.netaffrc.go.jp |

| Analogue Design | Incorporation of a terminal lactam moiety into the molecular structure | Exploration of biological activity and selectivity | nih.gov |

Compound Name Table:

this compound (ACGs)

Bullatacinone

Bullatin

Corossolin

Corossolone

Donhexocin

Gigantecin

Laherradurin

Longicin

Mosin B

Mucoicin

Squamocin-C

Squamocin-D

Squamocin-F

Squamostatin-C

Tonkinecin

Uvaricin

AA005

Biosynthesis and Biogenetic Hypotheses of Acetogenins

Polyketide Pathway Derivation

Acetogenins are classified as polyketides, a vast group of natural products synthesized through the iterative condensation of small carboxylic acid units, primarily acetate (B1210297) and malonate imperial.ac.uk, imperial.ac.uk, rsc.org, researchgate.net. This pathway is an adaptation of the fatty acid biosynthetic machinery, utilizing enzymes such as fatty acid synthases (FASs) and polyketide synthases (PKSs) imperial.ac.uk, imperial.ac.uk. The process begins with acetyl-CoA and malonyl-CoA, which are converted into enzyme-bound thioesters, serving as the building blocks for the long carbon chain characteristic of this compound imperial.ac.uk, imperial.ac.uk. The structural complexity and diversity of this compound arise from variations in the chain elongation, modification, and cyclization steps within this polyketide pathway imperial.ac.uk, imperial.ac.uk, rsc.org.

Role of Fatty Acid Precursors

The fundamental precursors for acetogenin (B2873293) biosynthesis are long-chain fatty acids, typically C32 or C34, which are modified and cyclized nih.gov, mdpi.com, beilstein-journals.org. These fatty acids are assembled via the polyketide pathway, starting from acetyl-CoA and malonyl-CoA imperial.ac.uk, imperial.ac.uk. While the precise fatty acid precursors can vary, studies suggest that common fatty acids such as oleic, linoleic, linolenic, or stearic acids may serve as starting points researchgate.net. More recent research has identified docosahexaenoic acid, α-linolenic acid, and linoleic acid as potential precursors in avocado (Persea americana) seed germination and leaf development nih.gov. The terminal carboxylic acid of these fatty acid chains is subsequently esterified with a 2-propanol unit to form the characteristic α,β-unsaturated γ-lactone moiety found in most Annonaceous this compound nih.gov, mdpi.com.

Proposed Mechanisms for Tetrahydrofuran (B95107) Ring Formation

The characteristic tetrahydrofuran (THF) rings, which are central to the classification and biological activity of many this compound, are believed to form through specific oxidative cyclization processes nih.gov, mdpi.com, core.ac.uk, researchgate.net, rsc.org, researchgate.net. The general hypothesis involves the epoxidation of polyene precursors, followed by a cascade of cyclization reactions nih.gov, mdpi.com, rsc.org, researchgate.net.

A widely proposed mechanism for the formation of the THF rings involves the polyepoxidation of an unconjugated polyene intermediate. This is followed by a series of intramolecular cyclization events, often described as "domino cyclizations" or cascade reactions, which lead to the formation of the ether linkages characteristic of the THF rings nih.gov, mdpi.com, rsc.org, researchgate.net. These cyclizations can occur sequentially or concurrently, depending on the specific substrate and reaction conditions. For instance, the formation of solamins has been hypothesized to proceed via diepoxide intermediates undergoing cyclization rsc.org.

The biosynthesis of this compound results in molecules with multiple stereocenters, particularly at the carbons bearing hydroxyl groups adjacent to or within the THF rings core.ac.uk, google.com, beilstein-journals.org. The precise stereochemistry of these centers is critical for the biological activity of the compounds core.ac.uk, doc-developpement-durable.org. Biogenetic pathways must account for the specific configurations observed in natural this compound. In synthetic approaches aimed at mimicking biosynthesis or creating analogs, stereoselective reactions such as Sharpless asymmetric epoxidation and Sharpless asymmetric dihydroxylation are frequently employed to establish the correct stereochemistry of the hydroxyl groups and THF ring junctions core.ac.uk, beilstein-journals.org. The determination of absolute configuration often relies on methods like Mosher ester analysis or comparison with synthetically verified compounds google.com, beilstein-journals.org.

Enzymes and Gene Clusters Implicated in Biosynthesis

While specific enzymes and detailed gene clusters directly responsible for the entire acetogenin biosynthetic pathway are still areas of active research, recent genomic studies have identified potential gene clusters involved in acetogenin biosynthesis in Annona cherimola researchgate.net, researchgate.net, nih.gov, mdpi.com. These studies suggest that dedicated enzymatic machinery exists for the production of these complex polyketides within the Annonaceae family researchgate.net, researchgate.net, mdpi.com. Furthermore, the general machinery for polyketide synthesis, including Polyketide Synthases (PKSs), is known to be involved in the assembly of the carbon backbone imperial.ac.uk, imperial.ac.uk.

Molecular and Cellular Mechanisms of Action of Acetogenins

Interaction with Mitochondrial Electron Transport Chain

Acetogenins exert profound effects on cellular energy metabolism primarily through their interaction with the mitochondrial electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane responsible for generating a proton gradient to drive ATP synthesis.

Inhibition of NADH-Ubiquinone Oxidoreductase (Complex I)

A primary and well-documented mechanism of action for this compound is the potent inhibition of NADH-ubiquinone oxidoreductase, also known as Complex I, the first and largest enzyme of the mitochondrial respiratory chain. nih.govnih.govnih.gov This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a critical step in oxidative phosphorylation. nih.govyork.ac.uk The fatty acid-derived structure of this compound imparts high lipophilicity, allowing them to readily traverse biological membranes and access their target within the mitochondria. nih.govmdpi.com

Several this compound, including rolliniastatin-1 (B1242853), rolliniastatin-2 (B1241698), squamocin (B1681989), and otivarin, have demonstrated potent inhibitory effects on Complex I, with some being more powerful than classical inhibitors like rotenone and piericidin. nih.gov Cryo-electron microscopy studies have provided detailed structural insights into how these molecules bind to Complex I. nih.govyork.ac.uk this compound, which resemble the native ubiquinone substrate, occupy the ubiquinone-binding channel at the interface of the membrane-embedded and hydrophilic domains of the complex. nih.govresearchgate.net Their high potency as inhibitors is attributed to their hydrophobic nature combined with strategically spaced hydrophilic moieties that lock into specific regions of the channel. nih.govyork.ac.uk This binding effectively blocks the function of the enzyme. nih.gov

Suppression of ATP Synthesis

The inhibition of Complex I by this compound directly leads to a significant suppression of adenosine (B11128) triphosphate (ATP) synthesis. nih.govresearchgate.netmdpi.com By blocking the electron flow through the ETC, this compound disrupt the generation of the proton motive force across the inner mitochondrial membrane, which is essential for driving ATP synthase. nih.govyork.ac.uk This reduction in ATP production is a key factor in the cytotoxic effects observed with these compounds, particularly in cells with high energy demands such as cancer cells. nih.govmdpi.com The decreased levels of ATP can ultimately lead to cell death. mdpi.com

Uncoupling of Oxidation and Phosphorylation

Some studies suggest that certain this compound can act as uncouplers of oxidative phosphorylation. nih.gov Uncoupling agents disrupt the tight linkage between electron transport and ATP synthesis by dissipating the proton gradient across the inner mitochondrial membrane. cutm.ac.insemanticscholar.org This means that electron transport continues, but the energy released is dissipated as heat rather than being used for ATP production. The ability of some this compound, such as chatenaytrienins, to uncouple oxidation from phosphorylation contributes to their mitochondrial-damaging effects. nih.gov

Disruption of Proton Transfer Across Mitochondrial Membrane

This compound interfere with the vectorial transfer of protons across the inner mitochondrial membrane. nih.govmdpi.com The electron transport chain complexes, including Complex I, function as proton pumps, moving protons from the mitochondrial matrix to the intermembrane space to establish the proton motive force. nih.govresearchgate.net By inhibiting Complex I, this compound directly hinder this proton pumping mechanism. frontiersin.org Furthermore, the uncoupling activity of some this compound involves creating an alternative pathway for protons to leak back into the matrix, thereby dissipating the carefully maintained gradient. nih.govyoutube.commdpi.com This disruption of the proton circuit is a fundamental aspect of their mechanism of action. researchgate.net

Regulation of Cellular Signaling Pathways

Beyond their direct impact on mitochondrial respiration, this compound also modulate various cellular signaling pathways, significantly influencing cell fate.

Induction of Apoptosis (Programmed Cell Death) in Cellular Models

A prominent consequence of the cellular stress induced by this compound is the activation of apoptosis, or programmed cell death. nih.govresearchgate.net The inhibition of mitochondrial Complex I and subsequent ATP depletion can trigger the intrinsic apoptotic pathway. nih.govnih.gov This pathway is initiated by mitochondrial dysfunction, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. dovepress.com

Several studies have demonstrated the pro-apoptotic effects of this compound in various cancer cell lines. For instance, the acetogenin (B2873293) annonacin (B1665508) has been shown to promote apoptosis by activating caspase-3 and the Bax pathway. nih.gov Similarly, squamocin induces apoptosis through the expression of pro-apoptotic genes like Bax and Bad, resulting in the cleavage of PARP and enhanced caspase-3 activity. nih.gov The induction of apoptosis can also be mediated through the regulation of other signaling molecules. For example, some this compound have been found to up-regulate the expression of Notch2, a transmembrane receptor involved in cell proliferation, differentiation, and apoptosis. nih.gov The ability to induce apoptosis is a key component of the cytotoxic and potential anti-cancer properties of this compound. nih.govabcam.comresearchgate.net

Cell Cycle Arrest (e.g., G0/G1 Phase)

In addition to inducing apoptosis, this compound can exert their anticancer effects by halting the progression of the cell cycle, a critical process for tumor growth. nih.govmdpi.com Many this compound have been found to arrest cancer cells in the G0/G1 phase of the cell cycle. nih.govmdpi.com

The acetogenin annonacin was found to arrest T24 bladder cancer cells at the G1 phase. nih.gov This arrest was associated with the activation of p21, a cyclin-dependent kinase inhibitor, in a p53-independent manner. nih.gov

An acetogenin analog, AA005 , has been reported to arrest colon cancer cells at the G1 phase. nih.govfrontiersin.org

Research on extracts of Annona muricata, rich in this compound, demonstrated a G1 phase arrest in a concentration-dependent manner, which was correlated with a reduction in the expression of cyclin D1, a key regulatory protein of the G1/S transition. mdpi.com

Squamocin has also been observed to block T24 bladder cancer cells in the G1 phase. mdpi.com

By preventing cells from entering the S phase (the DNA synthesis phase), this compound effectively inhibit cell proliferation. mdpi.com

Influence on Autophagy

Autophagy is a cellular catabolic process involving the degradation of a cell's own components through the lysosomal machinery. It plays a complex, dual role in cancer, acting as both a tumor suppressor and a cell survival mechanism. nih.govmdpi.com this compound have been shown to modulate this process, in some cases inducing autophagy in cancer cells. nih.govfrontiersin.org